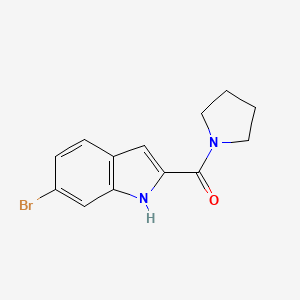![molecular formula C17H12N2O3 B7476024 3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7476024.png)
3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one, also known as POPOP, is a fluorescent dye that has been widely used in scientific research for various applications. POPOP is a derivative of benzoxazole and oxazole, which are heterocyclic compounds that contain nitrogen, oxygen, and carbon atoms in their ring structures. POPOP has a unique structure that allows it to emit light when exposed to ultraviolet (UV) radiation, making it useful in fluorescence microscopy and other imaging techniques.
作用机制
The mechanism of action of 3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one involves the absorption of UV radiation by the benzoxazole and oxazole rings, which causes the excited state of the molecule to emit light. The fluorescence emission of this compound is dependent on the pH, solvent polarity, and the presence of other molecules that can quench the fluorescence.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. This compound is a non-toxic fluorescent dye that can be used in vitro and in vivo studies. This compound has been shown to be stable under physiological conditions and does not interfere with cellular processes.
实验室实验的优点和局限性
The advantages of using 3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one in lab experiments include its high fluorescence quantum yield, low toxicity, and stability under physiological conditions. This compound is also relatively easy to synthesize and can be modified to have different properties for specific applications. However, the limitations of using this compound include its sensitivity to pH and solvent polarity, which can affect its fluorescence emission. This compound can also be quenched by other molecules, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of 3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one in scientific research. One potential application is the development of this compound-based sensors for detecting biomolecules such as proteins and nucleic acids. This compound can also be used to study the dynamics of cellular processes such as membrane trafficking and protein-protein interactions. Additionally, this compound can be modified to have different properties such as increased fluorescence emission or sensitivity to specific molecules, which can expand its use in various research areas.
合成方法
3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one can be synthesized using a multistep process that involves the reaction of 2-phenyl-1,3-oxazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminobenzoxazole to produce this compound. The synthesis of this compound can be optimized by adjusting the reaction conditions such as temperature, solvent, and reaction time.
科学研究应用
3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one has been used in various scientific research applications, including fluorescence microscopy, flow cytometry, and spectroscopy. This compound is commonly used as a fluorescent dye to label cells, proteins, and other biomolecules for visualization and quantification. This compound can also be used as a tracer to study the transport and distribution of molecules in biological systems.
属性
IUPAC Name |
3-[(2-phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-17-19(14-8-4-5-9-15(14)22-17)10-13-11-21-16(18-13)12-6-2-1-3-7-12/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIPNLWBSLIODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7475967.png)

![(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B7475977.png)



![3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476003.png)



![[2-(3-Fluoroanilino)-2-oxoethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7476042.png)
![5-bromo-N-[(4-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7476046.png)